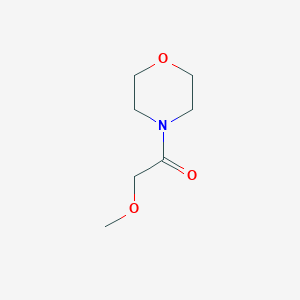
Methoxyacetic acid, morpholide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methoxyacetic acid, morpholide is a chemical compound with the molecular formula C7H13NO3. It is a derivative of methoxyacetic acid, where the carboxylic acid group is replaced by a morpholide group. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Métodos De Preparación
Methoxyacetic acid, morpholide can be synthesized through several methods. One common method involves the reaction of methoxyacetic acid with morpholine in the presence of a dehydrating agent. The reaction typically occurs under reflux conditions, and the product is purified through recrystallization or distillation.
Industrial production methods often involve the use of catalysts to enhance the reaction efficiency. For example, the oxidation of methyl glycol with air or oxygen in the presence of platinum catalysts can produce methoxyacetic acid, which can then be reacted with morpholine to form this compound .
Análisis De Reacciones Químicas
Methoxyacetic acid, morpholide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form alcohol derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the morpholide group is replaced by other nucleophiles.
Common reagents used in these reactions include oxidizing agents like nitric acid and reducing agents like sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
Methoxyacetic acid, morpholide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It is studied for its effects on cellular processes and its potential as a biochemical tool.
Medicine: It is investigated for its potential therapeutic properties, including its effects on androgen receptor activity and spermatogenesis
Industry: It is used in the production of non-ionic x-ray contrast media and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of methoxyacetic acid, morpholide involves its interaction with molecular targets such as androgen receptors. It can modulate the expression of androgen-responsive genes, affecting processes like apoptosis, ion transport, and cell adhesion. This compound can enhance or antagonize androgenic responses, highlighting its complex role in cellular signaling pathways .
Comparación Con Compuestos Similares
Methoxyacetic acid, morpholide can be compared with similar compounds such as:
Methoxyacetic acid: A simpler derivative with a carboxylic acid group instead of a morpholide group.
Glycolic acid: Another carboxylic acid derivative with similar properties but different reactivity.
Ethylene glycol monomethyl ether: A precursor in the synthesis of this compound.
This compound is unique due to its morpholide group, which imparts distinct chemical and biological properties compared to its simpler counterparts .
Propiedades
Fórmula molecular |
C7H13NO3 |
|---|---|
Peso molecular |
159.18 g/mol |
Nombre IUPAC |
2-methoxy-1-morpholin-4-ylethanone |
InChI |
InChI=1S/C7H13NO3/c1-10-6-7(9)8-2-4-11-5-3-8/h2-6H2,1H3 |
Clave InChI |
GGMGHASWIYSLRL-UHFFFAOYSA-N |
SMILES canónico |
COCC(=O)N1CCOCC1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Methyl 4-[(3-phenylpropyl)amino]benzoate](/img/structure/B12611504.png)
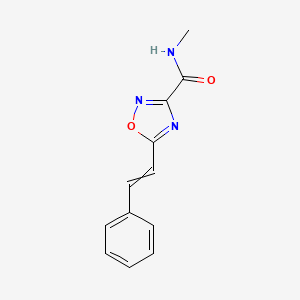
![3-(4-Bromophenyl)-1,6-diphenyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B12611521.png)


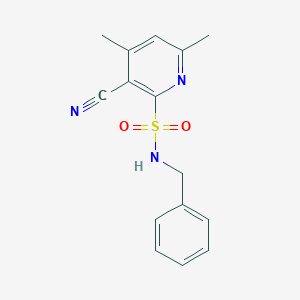
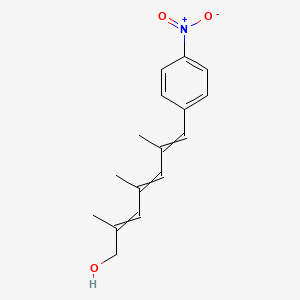
![[(2S)-Piperidin-2-yl]methyl butanoate](/img/structure/B12611553.png)



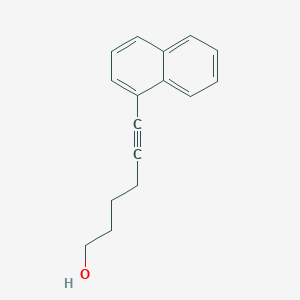
![1-[2-(Chloromethyl)hept-1-en-5-yn-4-yl]-4-methoxybenzene](/img/structure/B12611585.png)
![N-[4-(Aminomethyl)cyclohexyl]-4-(pyridin-2-yl)-1,3-thiazol-2-amine](/img/structure/B12611588.png)
